

Anwendung der Mößbauer-Spektroskopie zur Bestimmung des Oxidationszustandes von Zinn in Dimethylzinnoxid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dimethyltin oxide

Cat. No.: B1585837

[Get Quote](#)

Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung beschreibt den Einsatz der ^{119}Sn -Mößbauer-Spektroskopie zur Charakterisierung des Oxidationszustandes und der lokalen Koordinationsumgebung von Zinn in Dimethylzinnoxid ($(\text{CH}_3)_2\text{SnO}$). Diese Technik ist von entscheidender Bedeutung für die Qualitätskontrolle und das Verständnis der chemischen Struktur von Organozinnverbindungen, die in verschiedenen industriellen und pharmazeutischen Anwendungen eingesetzt werden.

Einleitung

Die Mößbauer-Spektroskopie ist eine hochempfindliche nukleare Resonanztechnik, die präzise Informationen über die chemische Umgebung von bestimmten Atomkernen liefert.[1] Für Zinnverbindungen nutzt die ^{119}Sn -Mößbauer-Spektroskopie die Wechselwirkung von Gammastrahlen mit dem ^{119}Sn -Kern, um Hyperfeinwechselwirkungen zu untersuchen.[2] Die beiden wichtigsten Parameter, die aus einem Mößbauer-Spektrum gewonnen werden, sind die Isomerieverschiebung (δ) und die Quadrupolaufspaltung ($\Delta E-Q$).

- Isomerieverschiebung (δ): Dieser Parameter ist ein Maß für die Elektronendichte am Kernort und ist direkt mit dem Oxidationszustand des Zinnatoms korreliert.[3][4] Sn(IV) -Kerne haben eine geringere s-Elektronendichte am Kern als Sn(II) -Kerne, was zu deutlich unterschiedlichen Isomerieverschiebungen führt.[5]

- Quadrupolaufspaltung (ΔE_Q): Dieser Parameter entsteht durch die Wechselwirkung des Kernquadrupolmoments mit einem asymmetrischen elektrischen Feldgradienten am Kernort.
[6] Eine Quadrupolaufspaltung, die als Dublett im Spektrum erscheint, weist auf eine Abweichung von einer perfekt symmetrischen Koordinationsumgebung (z. B. tetraedisch oder oktaedrisch) hin.[3]

Für Dimethylzinnoxid, eine Organozinn(IV)-Verbindung, wird erwartet, dass das Zinnatom den Oxidationszustand +4 aufweist. Die Mößbauer-Spektroskopie dient als direktes und quantitatives Werkzeug zur Bestätigung dieses Oxidationszustandes und zur Untersuchung der lokalen Struktur um das Zinnatom.

Quantitative Datenpräsentation

Die Mößbauer-Parameter für Dimethylzinnoxid werden mit denen bekannter Zinnverbindungen verglichen, um den Oxidationszustand eindeutig zu identifizieren. Die Isomerieverschiebungen werden relativ zu einer CaSnO_3 -Quelle bei Raumtemperatur angegeben.

Verbindung	Oxidationszustand	Isomerieverschiebung (δ) [mm/s]	Quadrupolaufspaltung ($\Delta E-Q$) [mm/s]	Anmerkungen
Dimethylzinnoxid ($(CH_3)_2SnO$)	Sn(IV)	1.10 - 1.40	1.80 - 2.20	Erwartete Werte basierend auf analogen Verbindungen. Die große Quadrupolaufspaltung deutet auf eine stark verzerrte Koordinationsumgebung hin.
Dimethylzinndichlorid ($(CH_3)_2SnCl_2$)	Sn(IV)	1.50 - 1.60	3.50 - 3.70	Zeigt eine verzerrte tetraedrische oder höhere Koordinationsgeometrie.
Zinn(IV)-oxid (SnO_2)	Sn(IV)	0.00	0.45 - 0.60	Oktaedrische Koordination, geringe Aufspaltung aufgrund geringer Asymmetrie.
Zinn(II)-oxid (SnO)	Sn(II)	2.60 - 2.80	1.30 - 1.60	Deutlich höhere Isomerieverschiebung im Vergleich zu Sn(IV).
Dimethyltin-Derivate mit	Sn(IV)	1.20 - 1.50	2.00 - 4.00	Bereich für verschiedene Dimethylzinn(IV)-

Sauerstoffliganden

Verbindungen mit Sauerstoffkoordination.^[7]

Tabelle 1: Vergleich der ^{119}Sn -Mößbauer-Parameter für Dimethylzinnoxid und Referenzverbindungen.

Experimentelle Protokolle

Probenvorbereitung

Eine sorgfältige Probenvorbereitung ist entscheidend für die Aufnahme qualitativ hochwertiger Mößbauer-Spektren.

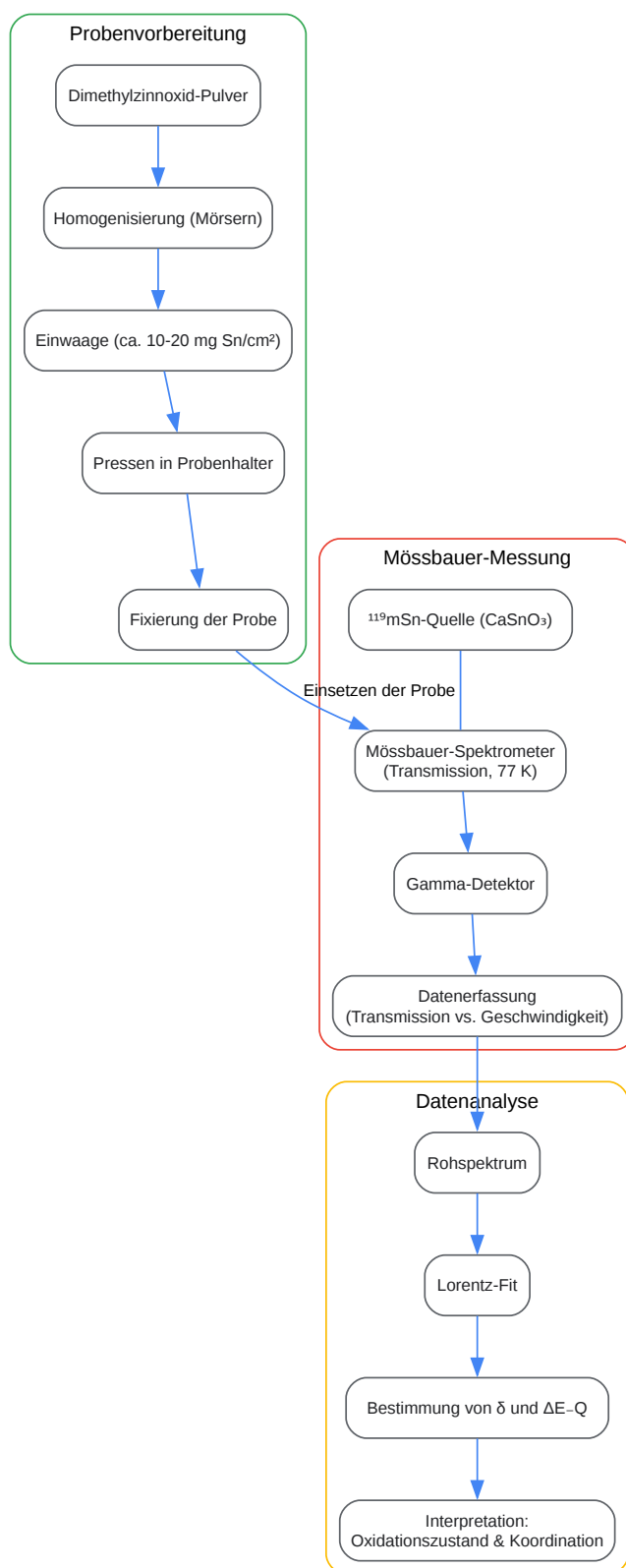
- **Homogenisierung der Probe:** Die Dimethylzinnoxid-Probe sollte ein feines, homogenes Pulver sein. Bei Bedarf kann die Probe in einem Achatmörser vorsichtig vermahlen werden, um eine einheitliche Partikelgröße zu gewährleisten.
- **Bestimmung der optimalen Probendicke:** Die optimale Probendicke ist ein Kompromiss zwischen ausreichender Absorption des Mößbauer-aktiven Isotops und minimaler nicht-resonanter Streuung der Gammastrahlung. Für ^{119}Sn wird eine Probendicke von etwa 10-20 mg Zinn pro cm^2 empfohlen.
- **Probenhalter:** Das pulverisierte Dimethylzinnoxid wird gleichmäßig in einen Probenhalter aus einem Material gepresst, das für Gammastrahlung transparent ist (z. B. Plexiglas oder Bornitrid). Der Durchmesser des Probenhalters beträgt typischerweise 1-2 cm.
- **Fixierung der Probe:** Die Probe wird im Halter fixiert, um eine Bewegung während der Messung zu verhindern. Dies kann durch leichtes Pressen des Pulvers zu einem Pellet oder durch Mischen mit einem inerten Bindemittel wie Bornitridpulver erreicht werden.

Durchführung der Mößbauer-Spektroskopie

- **Mößbauer-Spektrometer:** Die Messung wird mit einem Mößbauer-Spektrometer in Transmissionsgeometrie durchgeführt.

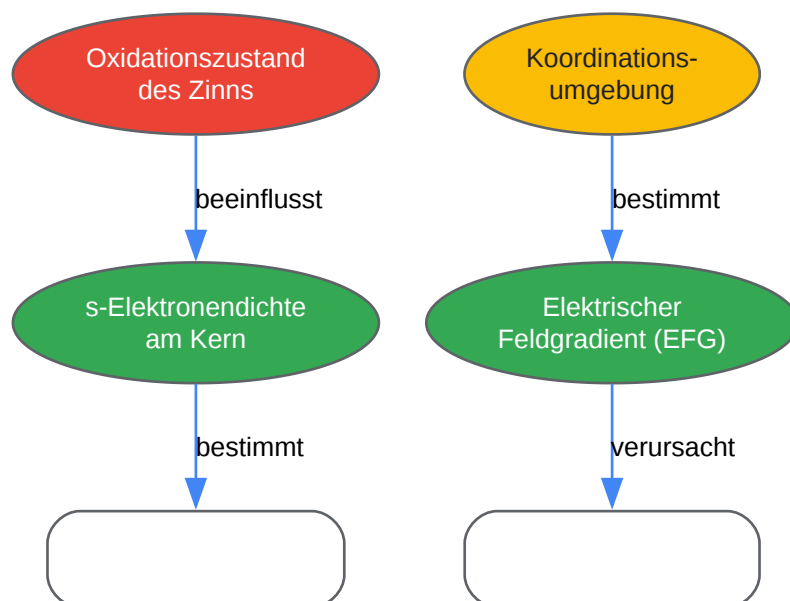
- **Gamma-Quelle:** Als Quelle für die 23,87 keV Gammastrahlung wird eine radioaktive ^{119}mSn -Quelle, typischerweise in Form von $\text{Ca}^{119}\text{mSnO}_3$, verwendet.^[8] Die Quelle wird bei Raumtemperatur gehalten.
- **Doppler-Geschwindigkeit:** Die Energie der Gammastrahlung wird durch den Doppler-Effekt moduliert, indem die Quelle relativ zum Absorber (der Probe) bewegt wird. Ein Geschwindigkeitsbereich von ± 4 mm/s ist in der Regel ausreichend, um das gesamte Spektrum für Organozinn(IV)-Verbindungen zu erfassen.
- **Temperatur:** Die Messung der Dimethylzinnoxid-Probe sollte bei niedriger Temperatur, typischerweise bei der Temperatur von flüssigem Stickstoff (77 K), durchgeführt werden. Dies erhöht den rückstoßfreien Anteil (Lamb-Mößbauer-Faktor) und verbessert somit die Signalqualität erheblich.
- **Kalibrierung:** Das Spektrometer wird vor der Messung mit einem Standardabsorber, wie z. B. einer Zinnfolie oder CaSnO_3 , kalibriert.
- **Datenerfassung:** Die transmittierte Gammastrahlung wird als Funktion der Quellengeschwindigkeit von einem geeigneten Detektor (z. B. einem Proportionalzählrohr) erfasst. Die Zählzeit pro Spektrum kann je nach Probenkonzentration und Quellenaktivität mehrere Stunden bis zu einem Tag betragen.^[8]
- **Datenanalyse:** Das resultierende Spektrum wird mit einer geeigneten Software unter Verwendung von Lorentz-Profilen gefittet, um die Isomerieverschiebung (δ), die Quadrupolaufspaltung (ΔE_Q) und die Linienbreiten (Γ) zu bestimmen.

Visualisierungen



[Click to download full resolution via product page](#)

Abbildung 1: Experimenteller Arbeitsablauf für die Mößbauer-Spektroskopie von Dimethylzinnoxid.



[Click to download full resolution via product page](#)

Abbildung 2: Zusammenhang zwischen den chemischen Eigenschaften und den Mößbauer-Parametern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 2. ruby.chemie.uni-freiburg.de [ruby.chemie.uni-freiburg.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ruby.chemie.uni-freiburg.de [ruby.chemie.uni-freiburg.de]
- 6. spektrum.de [spektrum.de]

- 7. A ^{119}Sn Mössbauer spectroscopic study on the interaction of dimethyltin (IV) derivatives with rat hemoglobin, and of related model systems in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- To cite this document: BenchChem. [Anwendung der Mößbauer-Spektroskopie zur Bestimmung des Oxidationszustandes von Zinn in Dimethylzinnoxid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585837#m-ssbauer-spectroscopy-for-tin-oxidation-state-in-dimethyltin-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com